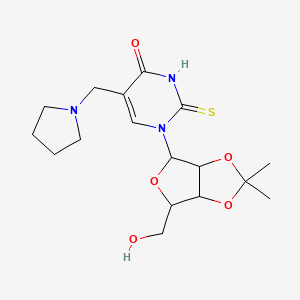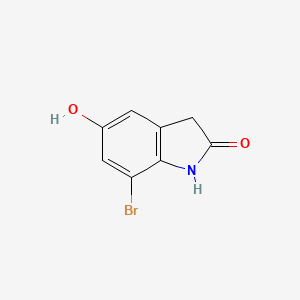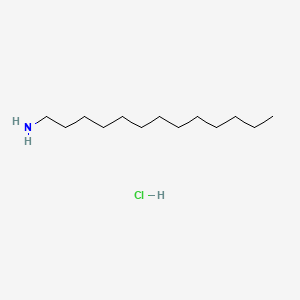
2',3'-o-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
The synthesis of 2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the thiouridine moiety.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes, particularly DNA synthesis and repair.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine is unique among purine nucleoside analogs due to its specific structure and the presence of the pyrrolidinomethyl and thiouridine moieties. Similar compounds include:
- 2’,3’-O-Isopropylidene-5-methyl-2-thiouridine
- 2’,3’-O-Isopropylidene-5-ethyl-2-thiouridine
- 2’,3’-O-Isopropylidene-5-propyl-2-thiouridine
These compounds share similar structural features but differ in the specific substituents attached to the nucleoside analog .
Eigenschaften
Molekularformel |
C17H25N3O5S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H25N3O5S/c1-17(2)24-12-11(9-21)23-15(13(12)25-17)20-8-10(14(22)18-16(20)26)7-19-5-3-4-6-19/h8,11-13,15,21H,3-7,9H2,1-2H3,(H,18,22,26) |
InChI-Schlüssel |
IFJTVPASSJKUFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)

![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)



